molecular formula C18H16Br2Cl2O3 B12445243 2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate

2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate

Cat. No.: B12445243
M. Wt: 511.0 g/mol
InChI Key: AHBBSKTWSKSLQN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common method includes the bromination of 2,6-dibromo-4-methylphenol, followed by esterification with 2-(2,4-dichlorophenoxy)acetic acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate is unique due to the combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16Br2Cl2O3

Molecular Weight

511.0 g/mol

IUPAC Name

(2,4-dibromo-3-methyl-6-propan-2-ylphenyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C18H16Br2Cl2O3/c1-9(2)12-7-13(19)10(3)17(20)18(12)25-16(23)8-24-15-5-4-11(21)6-14(15)22/h4-7,9H,8H2,1-3H3

InChI Key

AHBBSKTWSKSLQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(C)C)Br

Origin of Product

United States

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